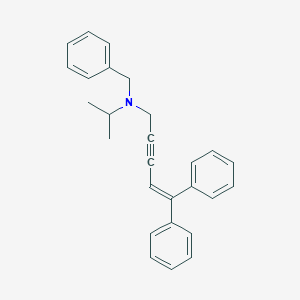![molecular formula C13H14N4OS B286694 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B286694.png)
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether can have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. It can also modulate the immune system, enhance cognitive function, and improve memory.
実験室実験の利点と制限
The advantages of using 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether in lab experiments include its potential as a versatile tool for studying various biological processes and its relatively easy synthesis method. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether. One direction is to further investigate its potential as an antitumor agent and as a modulator of the immune system. Another direction is to study its effects on the central nervous system in more detail and to explore its potential as a treatment for neurological disorders. Additionally, research can be done to explore its potential use in organic electronics and other material science applications.
In conclusion, 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether involves a multi-step process. The starting material, 4-bromoanisole, undergoes a substitution reaction with 6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base to form the intermediate product. This intermediate product is then reacted with a palladium catalyst and a reducing agent to yield the final product.
科学的研究の応用
The compound has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a modulator of the immune system. In pharmacology, it has been investigated for its effects on the central nervous system and as a potential treatment for neurological disorders. In material science, it has been studied for its potential use in organic electronics.
特性
分子式 |
C13H14N4OS |
|---|---|
分子量 |
274.34 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-8(2)12-16-17-11(14-15-13(17)19-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3 |
InChIキー |
FHGWNFLNAWETIP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
正規SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)



![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)




![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)


